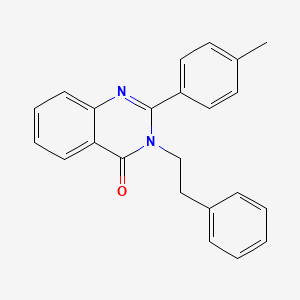

3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one

Description

3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one is a quinazolinone derivative characterized by a phenethyl substituent at position 3 and a p-tolyl (4-methylphenyl) group at position 2 of the quinazolin-4-one core. The quinazolinone scaffold is known for its pharmacological versatility, with substituents at positions 2 and 3 playing critical roles in modulating biological activity, solubility, and metabolic stability.

Propriétés

IUPAC Name |

2-(4-methylphenyl)-3-(2-phenylethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c1-17-11-13-19(14-12-17)22-24-21-10-6-5-9-20(21)23(26)25(22)16-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMMCCKXDBPGGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method uses graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core.

Industrial Production Methods

Industrial production of quinazolinones, including 3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various electrophiles and nucleophiles can be employed under mild to moderate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions are typically quinazolinone derivatives with enhanced or modified biological activities. These derivatives are often tested for their antimicrobial, anticancer, and anti-inflammatory properties .

Applications De Recherche Scientifique

3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

Biology: The compound is studied for its potential antimicrobial and antifungal activities.

Medicine: Research focuses on its anticancer properties, particularly its ability to inhibit the growth of cancer cells.

Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of 3-Phenethyl-2-p-tolyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. For example, it can inhibit the quorum sensing system in bacteria, reducing their virulence and ability to form biofilms . In cancer cells, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 3-phenethyl-2-p-tolyl-3H-quinazolin-4-one can be contextualized against the following analogs (Table 1):

Table 1: Comparative Analysis of Quinazolin-4-one Derivatives

*Calculated based on molecular formula C₂₃H₂₀N₂O.

Key Observations:

Substituent Effects on Bioactivity: The phenethyl group in the target compound likely confers greater lipophilicity compared to the amino (-NH₂) or hydroxy (-OH) groups in analogs . This property may enhance its ability to interact with hydrophobic enzyme pockets or cell membranes. Sulfur-containing derivatives (e.g., cinnamylthio, trifluoromethylbenzylthio) exhibit enhanced antimicrobial and protease inhibitory activities due to thioether-mediated redox interactions or steric bulk .

Electronic and Steric Modifications: The 3,4-dimethoxyphenethyl analog (MW 458.5) introduces electron-donating methoxy groups, which could stabilize charge-transfer complexes in receptor binding .

Synthetic Accessibility :

- Derivatives with simple substituents (e.g., methyl, hydroxy) are synthesized in fewer steps (e.g., via hydrazine reflux ), while sulfur-containing analogs require multistep protocols involving thiol-alkyne click chemistry or nucleophilic substitutions .

Pharmacological Gaps :

- Data on the target compound’s specific biological activities (e.g., antimicrobial, antitumor) are absent in the provided evidence, contrasting with analogs like triazolylthiomethyl derivatives, which show documented anti-inflammatory and analgesic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.